molecular formula C22H23N3O3S B2672722 Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946274-97-1

Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2672722
CAS No.: 946274-97-1
M. Wt: 409.5
InChI Key: URVKYDFPVMJKMX-UHFFFAOYSA-N
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Description

Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes an allylthio group, a methyl group, and an o-tolyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and conditions to ensure the correct formation of the pyrido[2,3-d]pyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

prop-2-enyl 7-methyl-5-(2-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-5-11-28-21(27)16-14(4)23-19-18(17(16)15-10-8-7-9-13(15)3)20(26)25-22(24-19)29-12-6-2/h5-10,17H,1-2,11-12H2,3-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVKYDFPVMJKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(NC(=C2C(=O)OCC=C)C)N=C(NC3=O)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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